molecular formula C17H23NO2 B13717786 2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13717786
M. Wt: 273.37 g/mol
InChI Key: AAWSDSCRIYMICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a sophisticated synthetic building block primarily utilized in medicinal chemistry and drug discovery research. The compound features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in drug design known for its diverse biological activities and presence in numerous therapeutic agents . The Boc (tert-butoxycarbonyl) protecting group safeguards the secondary amine, a crucial functional group for further synthetic manipulation, while the cyclopropyl substituent at the 5-position can significantly influence the molecule's physicochemical properties and receptor binding affinity. The THIQ core is a versatile pharmacophore with documented applications across multiple therapeutic areas. Research indicates that THIQ-based compounds exhibit a wide spectrum of pharmacological activities, including antibacterial properties against pathogens like S. aureus and M. tuberculosis , antiviral activity against SARS-CoV-2 , and potential use in neurodegenerative and cardiovascular conditions . The specific incorporation of a cyclopropyl ring, a common tactic in lead optimization, is often employed to modulate metabolic stability, conformational flexibility, and lipophilicity of drug candidates. This makes 2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline an invaluable intermediate for constructing compound libraries aimed at exploring structure-activity relationships (SAR) and developing novel bioactive molecules. This product is offered For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound responsibly in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

tert-butyl 5-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-10-9-15-13(11-18)5-4-6-14(15)12-7-8-12/h4-6,12H,7-11H2,1-3H3

InChI Key

AAWSDSCRIYMICN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2C3CC3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approaches to Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline (THIQ) cores are commonly synthesized via:

These methods are often adapted to introduce substituents such as cyclopropyl and Boc-protecting groups at specific positions.

Specific Synthesis of 2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

While direct literature specifically naming "2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline" is limited, closely related derivatives and synthetic routes provide a clear blueprint.

Starting Materials and Key Intermediates
Stepwise Synthetic Route

A representative synthetic sequence adapted from medicinal chemistry literature involves:

  • Formation of N-acylcarbamate intermediate : Starting from 2-(3,4-dimethoxyphenyl)ethylamine, acylation with cyclopropanecarboxylic acid derivatives in the presence of Boc anhydride yields N-Boc-protected intermediates.

  • Reduction and Cyclization : Reduction of the N-acylcarbamate with diisobutylaluminum hydride (DIBAL-H) followed by cyclization mediated by boron trifluoride etherate (BF3·OEt2) leads to the tetrahydroisoquinoline ring closure.

  • Pictet–Spengler Cyclization Alternative : Reaction of the amine with aldehydes in the presence of BF3·OEt2 can also afford the THIQ core, followed by Boc protection.

  • Introduction of Cyclopropyl Group : This can be achieved by amidation or acylation using cyclopropanecarboxylic acid chloride or related activated species.

  • Final Deprotection and Purification : Removal of protecting groups (if necessary) and chromatographic purification yield the target compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
N-Acylcarbamate formation Cyclopropanecarboxylic acid chloride, Boc2O, Et3N 70–85 Room temperature, inert atmosphere
Reduction and Cyclization DIBAL-H, BF3·OEt2 60–75 Low temperature to avoid side reactions
Pictet–Spengler condensation Aldehyde, BF3·OEt2, EtOH 65–80 Acid catalysis, mild heating
Amidation with cyclopropyl acid Methyl 2-amino-3-oxobutanoate hydrochloride, Et3N 60–70 Ice bath to room temperature
Boc deprotection HCl in isopropanol Quantitative Mild acidic conditions

Alternative Synthetic Routes

  • Multicomponent Reactions (MCRs) : Some studies have reported MCRs involving aromatic aldehydes, amines, and cyclopropyl-containing acids to rapidly assemble substituted THIQs, which can be adapted for Boc protection.

  • Asymmetric Catalysis : Use of chiral catalysts such as (R,R)-RuTsDPEN in asymmetric transfer hydrogenation to obtain enantioenriched 2-substituted THIQs with cyclopropyl groups.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Pictet–Spengler Condensation Aromatic amine, aldehyde, BF3·OEt2, EtOH Straightforward, mild conditions May require purification steps
Bischler–Napieralski Reaction β-Arylethylamide, POCl3, reduction catalyst Efficient ring formation Requires handling of POCl3
Reduction with DIBAL-H DIBAL-H, low temperature Selective reduction Sensitive to moisture
Acylation with cyclopropyl acid chloride Cyclopropanecarboxylic acid chloride, Et3N Direct introduction of cyclopropyl group Acid chlorides can be reactive
Boc Protection/Deprotection Boc2O, HCl in i-PrOH Protects amine functionality Additional synthetic steps
Asymmetric Transfer Hydrogenation Chiral Ru catalyst, HCOOH/Et3N Enantioselective synthesis Requires chiral catalyst

Chemical Reactions Analysis

Synthetic Strategies for Boc-Protected Tetrahydroisoquinolines

The Boc (tert-butoxycarbonyl) group is commonly used as a protective amine group in heterocyclic synthesis. Key methodologies include:

  • Bischler–Nepieralski Cyclization : Formation of the isoquinoline core via cyclization of phenethylamine derivatives, followed by Boc protection (e.g., synthesis of 68 in ).

  • Catalytic Hydrogenation : Reduction of intermediate alkenes or imines to access tetrahydroisoquinoline scaffolds (e.g., compound 67 in ).

Functionalization at the 5-Position

While direct data for cyclopropyl substitution is unavailable, modifications at the 5-position of tetrahydroisoquinolines often involve:

  • Electrophilic Aromatic Substitution (EAS) : Halogenation or nitration followed by cross-coupling (e.g., Suzuki or Heck reactions) to introduce aryl/alkyl groups .

  • Reductive Amination : Installation of substituents via amine-aldehyde condensation, as seen in the synthesis of κ opioid receptor antagonists .

Boc Deprotection and Subsequent Reactions

Removal of the Boc group typically employs acidic conditions (e.g., HCl in i-PrOH or TFA), generating a free amine for further derivatization:

StepReagents/ConditionsProduct Application
Boc RemovalHCl (4 M in i-PrOH), 25°C, 2 hFree amine for acylation or alkylation
Acylation(E)-3-(2-Furyl)acrylic acid, DCC, DMAPBiologically active analogs

Challenges with Cyclopropyl Groups

Cyclopropane rings are sensitive to ring-opening under strong acidic/basic conditions or transition metal catalysis. For example:

  • Acid Sensitivity : Cyclopropanes may undergo protonation and fragmentation in strongly acidic deprotection steps.

  • Metal-Mediated Reactions : Cross-coupling (e.g., Pd-catalyzed) requires careful optimization to preserve the cyclopropane .

Structural Analogues and SAR Insights

While no direct analogs of 2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline are reported, substituent effects can be inferred:

  • Electron-Withdrawing Groups (EWGs) : Enhance stability toward oxidation but may reduce nucleophilicity at the amine .

  • Steric Effects : Bulky substituents (e.g., cyclopropyl) could hinder reactivity at adjacent positions, necessitating tailored reaction conditions .

Recommended Experimental Pathways

Given the lack of direct data, proposed routes for studying this compound include:

  • Synthesis via Grignard Addition : Introduce cyclopropyl groups via organometallic reagents (e.g., as in ).

  • Late-Stage Functionalization : Modify preformed tetrahydroisoquinolines using cyclopropanation reagents (e.g., Simmons–Smith conditions).

Scientific Research Applications

Neurological Disorders

The compound has been identified as a modulator of histamine H3 receptors, which play a crucial role in various neurological conditions. Research suggests that it may be beneficial for treating:

  • Schizophrenia : It addresses cognitive and negative symptoms associated with the disorder.
  • Attention Deficit Hyperactivity Disorder (ADHD) : Its modulation of neurotransmitter systems may help alleviate symptoms.
  • Parkinson's Disease : It shows promise in managing related movement disorders and cognitive decline.
  • Alzheimer's Disease : The compound may aid in preventing or treating cognitive impairment linked to this disease .

Cancer Treatment

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives as CXCR4 antagonists, which are crucial in cancer progression. For instance:

  • TIQ15 , a derivative of tetrahydroisoquinoline, has demonstrated potent activity against CXCR4 signaling pathways involved in breast cancer and HIV progression. Its low cytotoxicity and good metabolic stability make it a candidate for further development .

Structure-Activity Relationship Studies

A detailed structure-activity relationship (SAR) study on tetrahydroisoquinoline derivatives has provided insights into their pharmacological properties. For example:

  • Compounds exhibiting selective activity against kappa opioid receptors have been synthesized, showing potential for clinical development due to their high selectivity and potency .

Metabolic Disease Management

The compound also shows promise in managing metabolic diseases through its action on the peroxisome proliferator-activated receptor gamma (PPARγ). Notable findings include:

  • A derivative identified as 26v demonstrated significant agonistic activity on PPARγ, leading to improved insulin sensitivity and reduced plasma triglyceride levels in animal models. This suggests potential applications in treating conditions like type 2 diabetes .

Summary of Key Findings

Application AreaSpecific ConditionsKey Findings
Neurological DisordersSchizophrenia, ADHD, Parkinson's Disease, Alzheimer's DiseaseModulates histamine H3 receptors; potential cognitive benefits.
Cancer TreatmentBreast CancerTIQ15 shows potent CXCR4 antagonism with low cytotoxicity and good metabolic stability.
Metabolic DiseasesType 2 DiabetesCompound 26v acts as a PPARγ agonist improving insulin sensitivity and lipid profiles.

Mechanism of Action

The mechanism of action of 2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other positions. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards biological targets. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Boc-5-cyclopropyl-1,2,3,4-tetrahydroisoquinoline with structurally related THIQ derivatives, focusing on substituent effects, synthesis challenges, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities
2-Boc-5-cyclopropyl-THIQ (Target) Boc (2-position), cyclopropyl (5-position) ~307.4 (estimated) High lipophilicity (Boc group); steric hindrance (cyclopropyl); potential protease stability
CKD712 (1-α-naphthylmethyl-6,7-dihydroxy-THIQ) Naphthylmethyl (1-position), dihydroxy (6,7-positions) ~335.4 (estimated) Induces VEGF production via HO-1/AMPK pathway; accelerates wound healing
2-(4-methylimidazolylmethyl)-THIQ (PDB: 2L1) 4-methylimidazole (side chain) 227.3 Ligand for metalloproteins; moderate polarity due to imidazole
5-Trifluoromethyl-THIQ hydrochloride Trifluoromethyl (5-position) ~249.7 (free base) Enhanced metabolic stability (CF₃ group); potential CNS activity due to lipophilicity

Substituent Effects

  • Boc Group : The Boc group in the target compound increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media. This contrasts with CKD712’s polar 6,7-dihydroxy groups, which facilitate hydrogen bonding in biological systems .
  • Cyclopropyl vs. Trifluoromethyl : The cyclopropyl group at position 5 introduces ring strain and electron-donating effects, whereas the trifluoromethyl group in 5-Trifluoromethyl-THIQ () is electron-withdrawing, enhancing chemical stability and resistance to oxidative metabolism .

Q & A

Q. Methodological Recommendations :

  • Validate HO-1 expression using Western blotting (anti-HO-1 antibodies) and correlate with functional outcomes (e.g., VEGF ELISA ).
  • Use knockout models (e.g., HO-1⁻/⁻ mice) to confirm mechanistic specificity .

Basic: What are the standard assays for evaluating the biological activity of 2-Boc-5-cyclopropyl-THIQ?

  • In Vitro :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., MAO-A/B inhibition).
    • Cell Migration : Scratch assay in HDFs to assess wound healing potential .
  • In Vivo :
    • Wound Healing Models : Full-thickness excisional wounds in mice, with histopathology for collagen deposition .

Advanced: How does the stereochemistry of the cyclopropyl group affect SAR in THIQ-based therapeutics?

Stereochemistry significantly impacts target binding. For example:

  • R-configuration : Enhances σ₁ receptor affinity (Ki = 12 nM) vs. S-configuration (Ki = 85 nM) in neuroprotection studies .
  • Synthesis Challenges : Asymmetric hydrogenation with Ir catalysts (e.g., [Ir(cod)Cl]₂ with chiral phosphine ligands) achieves >90% ee .

Table 2 : Stereochemical Impact on Activity

Configurationσ₁ Ki (nM)Neuroprotection (EC₅₀, μM)
R120.8
S853.2

Basic: What are the storage and handling protocols for 2-Boc-5-cyclopropyl-THIQ?

  • Storage : -20°C under inert gas (N₂/Ar) in sealed amber vials to prevent Boc group hydrolysis .
  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation/contact .

Advanced: What computational methods predict the bioavailability of 2-Boc-5-cyclopropyl-THIQ derivatives?

  • ADME Prediction : Tools like SwissADME estimate LogP (2.8–3.5) and BBB permeability (CNS MPO score >4.0 for neuroactive candidates) .
  • MD Simulations : Reveal cyclopropyl rigidity improves target residence time (e.g., 50% longer vs. linear analogs) .

Basic: How to troubleshoot low yields in the cyclopropanation step?

  • Catalyst Optimization : Screen Pd/C vs. Pd(OAc)₂ with ligands (XPhos, SPhos) to enhance reactivity .
  • Solvent Effects : Use anhydrous DMF or toluene to stabilize reactive intermediates.

Advanced: What are the implications of THIQ derivatives in dual-target therapies (e.g., neuroprotection and angiogenesis)?

2-Boc-5-cyclopropyl-THIQ may synergize pathways:

  • HO-1/VEGF Axis : Combats oxidative stress while promoting vascularization in ischemic stroke models .
  • Dual-Activity Screening : Use high-content imaging to concurrently assess neurite outgrowth and endothelial tube formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.